Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
Description
Significance of Dichloronitrobenzene and Acetate (B1210297) Moiety within Chemical Structures
The dichloronitrobenzene moiety is a critical structural component in many synthetic organic compounds. The presence of two chlorine atoms and a nitro group on the benzene (B151609) ring significantly influences the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which can activate the phenyl ring for certain types of reactions and is a key feature in many energetic materials and chemical intermediates. nih.gov The chlorine atoms also modify the electronic properties and steric hindrance of the molecule, contributing to its specific reactivity and interaction with other molecules. Dichloronitrobenzene derivatives are important precursors in the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.netguidechem.com
The acetate moiety, derived from acetic acid, is a fundamental building block in organic chemistry and biochemistry. chemicalbook.comorgsyn.org As a functional group, the ethyl acetate portion of the target molecule introduces an ester linkage, which can influence solubility and reactivity. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a route to further functionalization or to compounds with different biological properties. The acetate group is a common feature in many biologically active molecules and is known to be a key element in various metabolic and biosynthetic pathways. alchempharmtech.com
Scope and Objectives of Research on Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
The primary objective of research on this compound would be to synthesize the compound and characterize its physicochemical properties. This would involve determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). A further objective would be to study its crystal structure to understand its three-dimensional conformation and intermolecular interactions. Research would also likely investigate its reactivity, for example, the hydrolysis of the ester group or the reduction of the nitro group to an amine, which would open pathways to new derivatives. The ultimate scope of such research would be to evaluate its potential for applications in materials science, organic synthesis, or as a biologically active agent, contributing to the broader knowledge of substituted phenoxyacetates.
Detailed Research Findings
Synthesis of this compound
The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis. bldpharm.comnih.gov This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. bldpharm.com In this specific case, 2,4-dichloro-6-nitrophenol (B1219690) would be deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide would then react with ethyl chloroacetate (B1199739) via a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. nih.gov
A general laboratory procedure would involve dissolving 2,4-dichloro-6-nitrophenol in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). researchgate.net A base, typically anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the mixture to facilitate the deprotonation of the phenol. researchgate.net The reaction mixture is then treated with ethyl chloroacetate, and the reaction is often heated to reflux to ensure completion. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography. After the reaction is complete, the product is isolated by filtration to remove inorganic salts, followed by extraction and purification, typically through recrystallization or column chromatography.
General Reaction Scheme:
A representative reaction scheme for the Williamson ether synthesis of the target compound.
Physicochemical Properties
Interactive Data Table: Predicted and Related Compound Properties
| Property | Value | Source/Basis |
| Molecular Formula | C10H9Cl2NO5 | Calculated |
| Molecular Weight | 296.09 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Based on related compounds nih.gov |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol (B145695), and ethyl acetate. wikipedia.org | Based on structural similarity |
Spectroscopic and Crystallographic Data
While specific spectroscopic data for this compound is not published, the expected spectral characteristics can be predicted.
1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the dichloronitrophenyl ring, the methylene (B1212753) protons of the acetate moiety, and the ethyl group's methylene and methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro and chloro groups.
13C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1730-1750 cm-1), the C-O-C stretch of the ether linkage, and the N-O stretches of the nitro group (typically two bands around 1550-1500 and 1350-1300 cm-1).
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Crystallographic data for the closely related compound, ethyl 2-(4-nitrophenoxy)acetate, reveals a monoclinic crystal system. nih.gov It is plausible that this compound would also form a well-ordered crystalline solid, potentially allowing for single-crystal X-ray diffraction studies to determine its precise three-dimensional structure and packing in the solid state.
Interactive Data Table: Crystallographic Data for the Analogous Ethyl 2-(4-nitrophenoxy)acetate
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 5.3848 (11) |
| b (Å) | 8.4482 (17) |
| c (Å) | 24.238 (5) |
| β (°) | 92.59 (3) |
| Volume (Å3) | 1101.5 (4) |
| Source: Crystal data for ethyl 2-(4-nitrophenoxy)acetate. nih.gov |
Structure
3D Structure
Properties
CAS No. |
921611-71-4 |
|---|---|
Molecular Formula |
C10H9Cl2NO5 |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichloro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl2NO5/c1-2-17-9(14)5-18-10-7(12)3-6(11)4-8(10)13(15)16/h3-4H,2,5H2,1H3 |
InChI Key |
ZHQNEEVUGLHYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 2,4 Dichloro 6 Nitrophenoxy Acetate
Established Synthetic Pathways for Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
Etherification Routes in Phenoxyacetate (B1228835) Synthesis
The formation of the phenoxyacetate core is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide. In the context of the target molecule, the synthesis starts with the deprotonation of the precursor, 2,4-dichloro-6-nitrophenol (B1219690), using a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide. This highly nucleophilic phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).
The general reaction is as follows:
Step 1: Phenoxide Formation: 2,4-dichloro-6-nitrophenol + Base → 2,4-dichloro-6-nitrophenoxide anion
Step 2: Nucleophilic Substitution: 2,4-dichloro-6-nitrophenoxide + Ethyl bromoacetate → this compound + Bromide salt
This method is efficient and widely applicable for creating aryl ethers. organic-chemistry.org The choice of solvent (e.g., acetone (B3395972), DMF) and reaction temperature is crucial for optimizing the yield and minimizing side reactions. researchgate.net
Table 1: Typical Reagents in Williamson Ether Synthesis for Phenoxyacetates
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Phenol (B47542) | 2,4-dichloro-6-nitrophenol | Aromatic core, source of the nucleophile |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) | Deprotonates the phenol to form the phenoxide |
| Alkyl Halide | Ethyl bromoacetate, Ethyl chloroacetate | Electrophile attacked by the phenoxide |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants and facilitates the reaction |
Esterification Strategies for Carboxylic Acid Derivatives
An alternative synthetic endpoint involves the esterification of the corresponding carboxylic acid, (2,4-dichloro-6-nitrophenoxy)acetic acid. This acid intermediate would first be synthesized via the Williamson ether synthesis using a haloacetic acid (e.g., chloroacetic acid) instead of an ester.
The subsequent esterification is typically accomplished through a Fischer esterification reaction. This involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ethyl ester product.
The reaction proceeds as follows: (2,4-dichloro-6-nitrophenoxy)acetic acid + Ethanol ⇌ (in the presence of H⁺ catalyst) ⇌ this compound + Water
This route adds an extra step compared to the direct etherification with an ethyl haloacetate but can be advantageous if the carboxylic acid is a more readily available starting material.
Halogenation and Nitration Approaches on Aromatic Systems
The synthesis of the crucial intermediate, 2,4-dichloro-6-nitrophenol, relies on electrophilic aromatic substitution reactions. organicchemistrytutor.com The precise sequence of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the benzene (B151609) ring.
The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating, meta-director. The chloro (-Cl) group is deactivating but also an ortho-, para-director.
A plausible synthetic sequence is:
Nitration of Phenol: Phenol reacts with dilute nitric acid to yield a mixture of ortho-nitrophenol and para-nitrophenol. byjus.com The ortho-isomer is the desired precursor for the next step.
Chlorination of o-Nitrophenol: The o-nitrophenol is then subjected to chlorination. The hydroxyl group directs the incoming chlorine atoms to the positions para and ortho to it (positions 4 and 6). The nitro group directs meta to its position, which also corresponds to positions 4 and 6 relative to the hydroxyl group. This alignment of directing effects facilitates the formation of 2,4-dichloro-6-nitrophenol. The reaction typically requires a chlorinating agent (e.g., Cl₂) and may be facilitated by a catalyst. google.com
An alternative might involve the chlorination of phenol first to produce 2,4-dichlorophenol, followed by nitration. The strong ortho-, para-directing influence of the hydroxyl group would direct the incoming nitro group to position 6, yielding the same desired intermediate.
Advanced Synthetic Strategies and Optimization for this compound
Modern synthetic chemistry focuses on improving efficiency, selectivity, and environmental sustainability. For a multi-step synthesis like that of this compound, optimization at each stage is key.
Regioselective Synthesis Considerations
Regioselectivity is the cornerstone of synthesizing the 2,4-dichloro-6-nitro substitution pattern. The electronic properties of the substituents dictate the outcome of the electrophilic aromatic substitution steps.
-OH Group: As a powerful activating ortho-, para-director, it enhances the electron density at positions 2, 4, and 6, making them susceptible to electrophilic attack.
-NO₂ Group: As a strong deactivating meta-director, it withdraws electron density from the ring, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position.
-Cl Group: As a deactivating ortho-, para-director, it directs incoming groups to the ortho and para positions but slows down the reaction rate compared to an unsubstituted ring.
Catalytic Approaches in Synthetic Design
Catalysis plays a vital role in optimizing the synthesis of phenoxyacetates and their precursors. Different catalysts are employed for each key transformation.
Halogenation: While the activated phenol ring can undergo chlorination, Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to polarize the halogen molecule (e.g., Cl₂), creating a more potent electrophile and increasing the reaction rate. libretexts.org Other catalytic systems, such as using chromium oxides, have also been reported for the chlorination of phenoxyacetic acids. google.com
Nitration: The generation of the active electrophile, the nitronium ion (NO₂⁺), is achieved by using a mixture of concentrated nitric acid and a strong acid catalyst, typically concentrated sulfuric acid. masterorganicchemistry.com
Etherification: In the Williamson ether synthesis, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the ethyl haloacetate is dissolved, thereby accelerating the reaction rate and often leading to cleaner reactions with higher yields under milder conditions.
Esterification: As mentioned, Fischer esterification relies on strong protic acid catalysts (H₂SO₄, HCl) or solid acid catalysts like ion-exchange resins to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol. google.comresearchgate.net
Table 2: Catalysts in the Synthesis of this compound
| Synthetic Step | Type of Catalyst | Example Catalyst | Function |
|---|---|---|---|
| Nitration | Brønsted Acid | Sulfuric Acid (H₂SO₄) | Generates nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.com |
| Chlorination | Lewis Acid | Iron(III) Chloride (FeCl₃) | Polarizes Cl₂ to create a stronger electrophile. libretexts.org |
| Etherification | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transfers phenoxide anion to the organic phase. |
| Esterification | Brønsted Acid / Solid Acid | p-Toluenesulfonic acid / Amberlyst resin | Activates the carboxylic acid for attack by ethanol. google.com |
Green Chemistry Principles in Organic Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. youtube.com These principles offer a pathway to more sustainable and environmentally benign chemical manufacturing. The twelve core principles of green chemistry include waste prevention, maximizing atom economy, designing less hazardous syntheses, using safer solvents and auxiliaries, increasing energy efficiency, and utilizing renewable feedstocks. youtube.comyoutube.com
In the context of synthesizing phenoxyacetate derivatives, traditional methods often involve solvents and reagents that are environmentally problematic. google.com The application of green chemistry principles seeks to address these shortcomings. Key areas of focus include:
Safer Solvents: Many syntheses rely on solvents that account for a significant portion of the total mass in a standard chemical operation. skpharmteco.com Green chemistry encourages replacing hazardous solvents with safer alternatives or, ideally, conducting reactions in solvent-free conditions. youtube.com For instance, microwave-assisted solvent-free synthesis has been explored for some phenoxy derivatives, which can reduce reaction times and eliminate the need for volatile organic solvents. nih.gov
Energy Efficiency: Running chemical reactions at ambient temperature and pressure whenever possible is a core goal. youtube.com Methodologies like microwave irradiation and mechanochemistry can significantly reduce energy consumption compared to conventional heating methods. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. youtube.com Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. Research into more efficient catalysts for etherification reactions is an active area aligned with green chemistry.
Waste Prevention: The most important principle is to prevent waste generation rather than treating it afterward. nih.gov This involves designing synthetic routes with high atom economy, where the maximum proportion of starting materials is incorporated into the final product. youtube.com One-pot and multicomponent reactions are strategies that align with this principle by reducing the number of steps and purification stages, thereby minimizing waste. nih.gov
Derivatization and Analogue Synthesis of this compound
The structural framework of this compound allows for extensive derivatization to produce a wide range of analogues. Modifications can be systematically introduced at the ethyl ester group, the phenoxyacetic acid core, and the aromatic ring.
Synthesis of Related Phenoxyacetate Derivatives
The synthesis of phenoxyacetate derivatives is a well-established area of organic chemistry. A common and versatile method is based on the Williamson ether synthesis. This reaction typically involves the reaction of a substituted phenol with an α-haloacetic acid ester, such as ethyl chloroacetate or ethyl bromoacetate. nih.gov
The general procedure can be described as follows:
A substituted phenol is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. chemicalbook.commdpi.com This deprotonation step makes the phenolic oxygen a more potent nucleophile. nih.gov
The resulting phenoxide is then reacted with an ethyl haloacetate. The nucleophilic phenoxide attacks the carbon atom bearing the halogen, displacing the halide ion in an Sₙ2 reaction. mdpi.com
The reaction is often carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. nih.govmdpi.com
This fundamental reaction has been adapted to produce a vast library of phenoxyacetic acid derivatives by varying the starting phenol. nih.gov
Modifications at the Ethyl Ester Moiety
The ethyl ester functional group in this compound is a key site for chemical modification.
Hydrolysis: One of the most common transformations is the hydrolysis of the ester to its corresponding carboxylic acid, (2,4-dichloro-6-nitrophenoxy)acetic acid. This reaction is typically achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification. mdpi.com The resulting carboxylic acid serves as a versatile intermediate for further derivatization, such as the formation of amides or other esters.
Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups through transesterification. This process involves reacting the ethyl ester with a different alcohol (e.g., methanol, butanol) in the presence of an acid or base catalyst. This allows for the synthesis of a series of ester analogues, such as methyl, propyl, or butyl (2,4-dichloro-6-nitrophenoxy)acetate, which can modulate the compound's physical and chemical properties. An example of a related compound with a different ester group is tert-butyl 2-(4-nitrophenoxy)acetate. nih.govresearchgate.net
Structural Variations on the Dichloronitrophenoxy Ring
Systematic alteration of the substitution pattern on the phenyl ring is a primary strategy for creating analogues. By starting with different substituted phenols, a wide array of compounds with varied electronic and steric properties can be synthesized. These variations on the aromatic ring are crucial for structure-activity relationship studies.
Below is a table of related phenoxyacetate esters with different substitution patterns on the phenyl ring.
| Compound Name | Ring Substituents | CAS Number |
| Ethyl 2-(4-nitrophenoxy)acetate | 4-nitro | 2555-49-9 |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | 4-chloro, 2-nitro | 108274-38-0 |
| Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate | 2,4-dichloro, 5-nitro | N/A |
| Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate | 2,4-difluoro, 5-nitro | N/A |
| Ethyl 2-(4,5-dichloro-2-nitrophenoxy)acetate | 4,5-dichloro, 2-nitro | N/A |
Data sourced from references americanelements.comalchempharmtech.comnih.govlookchem.comscbt.com.
Chemical Reactivity and Transformation Mechanisms of this compound
The reactivity of this compound is dictated by its functional groups: the ester, the aromatic ring activated by electron-withdrawing groups, and the ether linkage.
Hydrolytic Degradation Pathways
Hydrolysis is a primary degradation pathway for this compound, leading to the cleavage of the ester bond. This reaction can occur under both acidic and basic conditions, resulting in the formation of (2,4-dichloro-6-nitrophenoxy)acetic acid and ethanol. The stability of the ester is therefore pH-dependent.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OCH₂CH₃) as a leaving group. A final, rapid proton transfer from the newly formed carboxylic acid to the ethoxide ion yields the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free (2,4-dichloro-6-nitrophenoxy)acetic acid.
Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group. The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final products: (2,4-dichloro-6-nitrophenoxy)acetic acid and ethanol. This is a reversible process, with the equilibrium position influenced by the concentration of water.
Reduction Reactions of the Nitro Group
The reduction of the nitro group on the aromatic ring of this compound is a critical transformation, as it yields the corresponding amino derivative, a valuable building block for more complex molecules. The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield, avoiding the reduction of other functional groups or cleavage of the ether linkage.
One effective method for the selective reduction of a nitro group in a related compound, ethyl p-nitrophenoxy acetate (B1210297), involves the use of iron powder in the presence of ammonium chloride (NH4Cl/Fe) in an ethanol/water mixture. This system is known for its mildness and high selectivity for the nitro group, leaving the ester functionality intact. nih.gov This method is highly applicable to the reduction of this compound to Ethyl (2-amino-4,6-dichlorophenoxy)acetate.
Another powerful technique is catalytic hydrogenation. For a structurally similar compound, 2,4-dichloro-6-nitrophenol, catalytic hydrogenation using a Ni-B/SiO2 amorphous catalyst has been shown to be highly efficient. rsc.org This method proceeds under relatively mild conditions of temperature and pressure, offering a clean and effective route to the corresponding aminophenol. rsc.org This suggests that similar catalytic systems could be successfully employed for the reduction of this compound.
The general transformation can be represented as follows:
Image of the reduction reaction of this compound to Ethyl (2-amino-4,6-dichlorophenoxy)acetate.
Table 1: Methodologies for the Reduction of Aromatic Nitro Groups
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl p-nitrophenoxy acetate | NH4Cl/Fe, Ethanol/Water, Reflux | Ethyl-2-(4-aminophenoxy)acetate | High | nih.gov |
Nucleophilic Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The chlorine atoms, particularly the one positioned ortho to the nitro group (at C-6), are susceptible to displacement by various nucleophiles. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.
Studies on analogous compounds, such as 1,4-dichloro-2-nitrobenzene, demonstrate that the chlorine atom ortho or para to the nitro group is readily displaced by nucleophiles like ammonia, hydroxide, and methoxide. wikipedia.org In the case of this compound, the chlorine at the 6-position is ortho to the nitro group, making it the most likely site for nucleophilic attack. The chlorine at the 4-position is para to the ether linkage and meta to the nitro group, rendering it less reactive towards nucleophilic substitution.
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted products. For instance, reaction with amines would yield the corresponding N-substituted anilines, while alkoxides would produce substituted phenoxy ethers. Thiolates are also effective nucleophiles in SNAr reactions with activated aryl halides.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product at C-6 |
|---|---|---|
| Amine | Ammonia (NH3), Primary or Secondary Amines (RNH2, R2NH) | 6-Amino or 6-Alkylamino derivative |
| Alkoxide | Sodium Methoxide (NaOCH3), Sodium Ethoxide (NaOCH2CH3) | 6-Methoxy or 6-Ethoxy derivative |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio) derivative |
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion.
Image of the general mechanism for nucleophilic aromatic substitution on this compound.
Photochemical Transformations and Photonitration Products
The presence of a nitroaromatic system in this compound makes it susceptible to photochemical transformations. A notable reaction for o-nitrophenoxyacetic acids upon photolysis is the intramolecular rearrangement to form the corresponding o-nitrosophenol. researchgate.net This transformation proceeds through a light-induced process and represents a key photochemical pathway for this class of compounds. It is plausible that this compound would undergo a similar transformation to yield 2,4-dichloro-6-nitrosophenol.
Furthermore, under environmental conditions in the presence of nitrate (B79036) or nitrite (B80452) ions and UV light, photonitration can occur. stackexchange.comias.ac.in These reactions are complex and can proceed through various mechanisms, often involving hydroxyl radicals and nitrogen dioxide. stackexchange.comias.ac.in The photonitration of aromatic compounds is influenced by factors such as pH and the presence of other substances that can act as photosensitizers or radical scavengers. stackexchange.com For this compound, photonitration could potentially introduce an additional nitro group onto the aromatic ring, leading to the formation of dinitro-substituted derivatives. The positions of further nitration would depend on the complex interplay of electronic and steric factors.
Table 3: Potential Photochemical Transformation Products
| Reaction Type | Conditions | Potential Product(s) | Reference |
|---|---|---|---|
| Intramolecular Photolysis | UV light | 2,4-dichloro-6-nitrosophenol | researchgate.net |
Thermal Decomposition Pathways
Thermal decomposition, or pyrolysis, typically involves the breaking of the weakest chemical bonds at high temperatures. In this compound, the ether linkage, the C-N bond of the nitro group, and the C-Cl bonds are all potential sites of initial cleavage. The decomposition is likely to proceed through a series of radical reactions.
Based on studies of related compounds, the expected decomposition products would include:
Gaseous products: Carbon monoxide (CO), carbon dioxide (CO2) from the decomposition of the ester and ether functionalities, and oxides of nitrogen (NOx) from the nitro group.
Chlorinated fragments: Hydrogen chloride (HCl) and various chlorinated aromatic or aliphatic compounds, resulting from the cleavage of the C-Cl bonds and subsequent reactions.
Char residue: A solid, carbon-rich residue may also be formed, particularly at higher temperatures.
The thermal decomposition of nitroanilinoacetic acids and their esters has been shown to proceed via the loss of OH through a cyclic intermediate. A similar intramolecular rearrangement could be a potential initial step in the decomposition of this compound. The study of the thermal decomposition of acetic acid itself shows the formation of methane (B114726) and carbon dioxide, as well as ketene (B1206846) and water, indicating the types of fragmentation that can occur in the side chain. rsc.org
Table 4: Probable Thermal Decomposition Products
| Product Category | Specific Examples |
|---|---|
| Simple Gases | CO, CO2, H2O, NOx |
| Acidic Gases | HCl |
| Chlorinated Organics | Chlorinated phenols, Chlorobenzenes |
| Other Organics | Methane, Ketene |
Spectroscopic and Structural Elucidation of Ethyl 2,4 Dichloro 6 Nitrophenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Chemical Environment Probing
Proton NMR would provide critical information about the electronic environment of the hydrogen atoms in Ethyl (2,4-dichloro-6-nitrophenoxy)acetate. The expected spectrum would show distinct signals for the aromatic protons and the protons of the ethyl acetate (B1210297) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro substituents. The ethyl group would present as a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR spectroscopy would be utilized to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the chloro and nitro substituents. The carbonyl carbon of the ester group would appear at a characteristic downfield position.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. HSQC would reveal direct one-bond correlations between protons and the carbons they are attached to, while HMBC would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key absorptions would include the stretching vibration of the carbonyl group (C=O) of the ester, the asymmetric and symmetric stretching vibrations of the nitro group (NO2), and the stretching vibrations of the C-O and C-Cl bonds.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy would offer complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the aromatic ring and the carbon-chlorine bonds.
Without access to experimental data, the specific chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be provided. The synthesis and subsequent detailed spectroscopic analysis of this compound would be required to generate the specific data for a comprehensive structural elucidation.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Information regarding the mass spectrometry of this compound, which would provide its molecular weight and fragmentation patterns, is not available in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition with high accuracy, could not be located.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Data from tandem mass spectrometry (MS/MS) experiments, which would reveal the fragmentation pathways and offer detailed structural insights into this compound, is not present in the available literature.
X-ray Crystallography for Solid-State Structure Determination
No published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, a definitive determination of its solid-state structure and associated parameters is not possible.
Crystal Growth and Quality Assessment
Details on the methods for growing single crystals of this compound and the assessment of their quality for diffraction studies are not documented.
Unit Cell Parameters and Space Group Determination
The unit cell dimensions and the space group, which are fundamental crystallographic parameters, have not been determined for this compound.
Molecular Conformation and Intermolecular Interactions
Without crystallographic data, the precise three-dimensional arrangement of the atoms (molecular conformation) and the nature of the interactions between molecules in the solid state for this compound remain unknown.
Advanced Spectroscopic Techniques
The structural elucidation of novel compounds is a cornerstone of chemical research. Advanced spectroscopic techniques provide the necessary tools to determine molecular structure, identify functional groups, and understand the electronic properties of molecules. In the case of this compound, a multifaceted approach employing various spectroscopic methods is essential for a comprehensive characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure and chromophores.
The key chromophore in this molecule is the nitrophenol moiety. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the chloro substituents on the benzene (B151609) ring significantly influences the electronic transitions. The UV-Vis spectrum of 2,4-dichloro-6-nitrophenol (B1219690) is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro and hydroxyl groups.
Upon esterification of 2,4-dichloro-6-nitrophenol to form this compound, a slight shift in the absorption maxima (λmax) would be anticipated. The replacement of the phenolic proton with an ethyl acetate group will subtly alter the electronic environment of the chromophore. This alteration is likely to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.
Table 1: Expected UV-Vis Absorption Data for this compound based on 2,4-dichloro-6-nitrophenol
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| 2,4-dichloro-6-nitrophenol | Not Specified | Data not available | Data not available | π → π* and n → π | nih.gov |
| This compound | Protic/Aprotic | Predicted shift from precursor | Predicted change from precursor | π → π and n → π* | Inferred |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that provide information about the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.
This compound, in its ground state, does not possess a chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. The molecular structure of this compound lacks such a center. Therefore, it is an achiral molecule and will not exhibit optical activity.
Consequently, chiroptical spectroscopy is not applicable for the analysis of this compound itself. This technique would only become relevant if a chiral center were introduced into the molecule, for instance, by modification of the ethyl acetate group or by the synthesis of a derivative containing a stereocenter. In such a hypothetical chiral derivative, chiroptical spectroscopy would be an invaluable tool for determining the absolute configuration and studying conformational isomers.
Computational and Theoretical Investigations of Ethyl 2,4 Dichloro 6 Nitrophenoxy Acetate
Quantum Chemical Calculations: An Unexplored Frontier
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into electron distribution, molecular orbitals, and reactivity. However, specific research applying these methods to Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is not documented in the reviewed literature.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. A DFT study of this compound would be invaluable for understanding its stability, reactivity, and spectroscopic characteristics. Such an analysis would involve calculating the distribution of electron density to elucidate the effects of the dichloro and nitro substitutions on the phenoxyacetate (B1228835) core. At present, no dedicated DFT studies for this compound have been identified.
Ab Initio Methods for Molecular Properties
Ab Initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations, while computationally intensive, can provide highly accurate predictions of molecular properties. Application of Ab Initio methods to this compound would yield precise information on its geometry, energy, and other fundamental characteristics. The scientific literature lacks any published research employing these methods for this specific molecule.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. An FMO analysis of this compound would offer insights into its potential chemical reactions and its behavior in various chemical environments. Regrettably, no such analysis for this compound is available in the current body of scientific work.
Molecular Dynamics (MD) Simulations: Uncharted Territory
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can reveal information about the conformational flexibility and the influence of solvents on a molecule's behavior over time.
Conformational Analysis and Flexibility
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis through MD simulations would identify the stable conformations of this compound and the energy barriers between them. This would provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions with other molecules. This area of research remains unexplored for the target compound.
Solvation Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations that include solvent molecules can model these interactions and predict how properties such as conformation and reactivity change in different solvents. Investigating the solvation effects on this compound would be essential for predicting its behavior in realistic chemical and biological systems. Currently, there is no published research on the solvation effects for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or property descriptors of chemical compounds with their biological activities. nih.govtaylorfrancis.com These models are instrumental in predicting the activity of new compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov
The development of predictive QSAR models for compounds like this compound, which belongs to the phenoxyacetic acid class, is a systematic process aimed at forecasting biological activities such as herbicidal or anti-inflammatory effects. taylorfrancis.comnih.gov The process begins with the compilation of a training set of molecules with known biological activities. nih.gov For phenoxyacetic acid derivatives, this often involves herbicidal activity against various plant species or inhibitory activity against specific enzymes. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are commonly employed to build the QSAR models. nih.gov These models are equations that link the biological activity to calculated molecular descriptors. The reliability and predictive power of these models are rigorously assessed through internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (q² or Q²), which assesses the model's predictive ability. nih.govmdpi.com A high q² value (typically > 0.6) is indicative of a robust model with good predictive performance. mdpi.com The applicability domain of the model is also defined to ensure that predictions are reliable only for compounds structurally similar to those in the training set. mdpi.com For instance, a 3D-QSAR model developed for N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy) moiety yielded a q² of 0.556 and an r² of 0.913, indicating a statistically reliable model with good predictive power for herbicidal activity. nih.gov
Table 1: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.7 |
| q² or Q² (Cross-validated R²) | Measures the predictive ability of the model, determined by techniques like leave-one-out cross-validation. | > 0.6 |
| R² - Q² | The difference between the fit of the model to the training set and its predictive ability. | < 0.3 |
Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.netdrugdesign.org In SAR studies of phenoxyacetate derivatives, a variety of descriptors are used to quantify the structural features that influence biological activity. These are broadly categorized as follows:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants, σ), and steric parameters (Taft constants, Es). Lipophilicity is particularly important for herbicides, as it governs their ability to cross plant cell membranes. inlibrary.uz
Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like molecular size, shape, and branching. Examples include connectivity indices and shape indices. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of electron-withdrawing groups, like the nitro and chloro substituents in the target molecule, significantly impacts these descriptors. nih.gov
Steric and 3D Descriptors: These are calculated from the 3D structure of the molecule and include parameters like van der Waals volume, solvent-accessible surface area, and principal moments of inertia. researchgate.nethufocw.org
The selection of relevant descriptors is a critical step in QSAR modeling. For phenoxyacetic acid herbicides, descriptors related to steric, electrostatic, and hydrophobic fields have been shown to be significant in comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) studies. researchgate.net
Table 2: Common Molecular Descriptors in QSAR Studies of Phenoxyacetates
| Descriptor Type | Example(s) | Property Characterized |
|---|---|---|
| Physicochemical | logP, Hammett constant (σ) | Lipophilicity, Electronic effects |
| Topological | Total Connectivity (TC) | Molecular branching and size |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, Reactivity |
| Steric/3D | Van der Waals Volume (VDWE), Connolly Accessible Area (CAA) | Molecular size and shape |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the synthesis of this compound. nih.gov This typically involves a nucleophilic aromatic substitution reaction between a phenoxide and an alkyl halide. libretexts.org
The synthesis of the title compound likely proceeds via an SNAr (addition-elimination) mechanism. libretexts.org This mechanism involves two principal steps. The first, rate-determining step is the nucleophilic attack of the 2,4-dichloro-6-nitrophenoxide ion on the ethyl chloroacetate (B1199739) to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize the transition state (TS) for this step. researchgate.net The transition state is the point of maximum energy along the reaction coordinate connecting reactants to the intermediate. umw.edu Its geometry is characterized by the partial formation of the new C-O bond and a change in the hybridization of the aromatic carbon from sp² towards sp³. The presence of strong electron-withdrawing groups (two chloro and one nitro group) is crucial, as they stabilize the negative charge in both the transition state and the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy. libretexts.org Computational analysis confirms this stabilization and allows for the precise determination of the TS structure and its vibrational frequencies, with one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. youtube.com For the synthesis of this compound, the profile would show the relative energies of the reactants, transition states, the Meisenheimer intermediate, and the final products.
Table 3: Representative Calculated Energy Values for a Two-Step SNAr Reaction
| Parameter | Description | Representative Value (kcal/mol) |
|---|---|---|
| ΔG‡ (TS1) | Activation energy for Meisenheimer complex formation. | 10 - 15 |
| ΔG (Intermediate) | Relative energy of the Meisenheimer intermediate. | -5 to -10 |
| ΔG‡ (TS2) | Activation energy for leaving group elimination. | 5 - 10 |
| ΔG (Reaction) | Overall free energy change of the reaction. | < 0 (Exothermic) |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scienceopen.com This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. For derivatives of 2,4-dichlorophenoxyacetic acid, potential biological targets include enzymes involved in plant growth or inflammatory pathways in other organisms. mdpi.comnih.gov
Molecular docking studies have been performed on phenoxyacetic acid derivatives with various protein targets. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory agents. mdpi.com These studies reveal the specific interactions that stabilize the protein-ligand complex. The binding energy (ΔG), typically expressed in kcal/mol, quantifies the affinity of the ligand for the protein; more negative values indicate stronger binding. researchgate.net
Key interactions for phenoxyacetate derivatives often involve:
Hydrogen Bonds: Formed between the carboxylate or nitro groups of the ligand and polar amino acid residues in the active site.
Van der Waals Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein. nih.gov
For instance, docking studies of 4-chlorophenoxyacetate derivatives with the spike protein of SARS-CoV-2 and human angiotensin-converting enzyme (ACE2) have been investigated to explore potential antiviral activity. scienceopen.com Similarly, studies on aryloxy-phenoxy-propionate herbicides with targets like acetyl-CoA carboxylase (ACCase) or estrogen receptors in aquatic organisms help to elucidate their herbicidal mechanism and potential off-target effects. nih.govresearchgate.net The results of these simulations provide valuable insights into the structure-activity relationships at a molecular level.
Table 4: Example of Molecular Docking Results for a 2,4-Dichlorophenoxy Derivative
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|---|
| COX-2 | 2-(2,4-dichlorophenoxy) acetamide derivative | -10.4 to -8.9 | Arg120, Tyr355, Ser530 | Hydrogen bonding, van der Waals |
| ACCase | Fenoxaprop-P-ethyl | -7.5 | Ile1781, Trp2027, Gly2078 | van der Waals, π-π stacking |
| Estrogen Receptor α | Haloxyfop-P | -6.8 | Arg394, Glu353, His524 | Hydrogen bonding, electrostatic |
Exploration of Biological Activity and Mechanistic Underpinnings of Ethyl 2,4 Dichloro 6 Nitrophenoxy Acetate
Investigation of Plant Growth Regulatory Mechanisms
The structural similarity of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate to classic synthetic auxins suggests a potential role in plant growth regulation. This section explores the theoretical and analogous evidence for its function as an auxin mimic and its subsequent effects on plant biology.
Phenoxyacetic acids are a well-established class of synthetic auxins. Their chemical structure allows them to mimic the natural plant hormone indole-3-acetic acid (IAA), enabling them to bind to auxin receptors. This binding typically initiates a cascade of downstream signaling events that regulate various aspects of plant growth and development. While direct receptor binding studies for this compound are not available in the public domain, its core phenoxyacetate (B1228835) structure strongly implies a capacity for auxin-like activity. The interaction with auxin receptors, such as the TIR1/AFB family of F-box proteins, is a critical step for the biological activity of many synthetic auxins.
The introduction of a potent synthetic auxin can significantly disrupt the delicate balance of a plant's hormonal network. An excess of auxin signaling, as would be induced by a compound like this compound, can lead to a variety of physiological responses. One of the most common effects is the stimulation of ethylene (B1197577) biosynthesis. This crosstalk between auxin and ethylene pathways is a key factor in the developmental and stress responses of plants. The overproduction of ethylene, induced by the auxin mimic, can lead to senescence, leaf epinasty, and inhibition of elongation growth, which are characteristic symptoms of exposure to synthetic auxins.
At the cellular level, auxins exert profound control over division, elongation, and differentiation. By mimicking natural auxin, this compound would be expected to interfere with these fundamental processes. The unregulated stimulation of cell division in the vascular tissues can lead to abnormal stem and root proliferation, while simultaneously inhibiting root elongation. Furthermore, the disruption of normal cell expansion processes can result in the characteristic twisting and contortion of leaves and stems observed with exposure to auxin-like herbicides. These effects collectively disrupt the plant's architecture and its ability to acquire resources, ultimately impacting its growth and survival.
Mechanistic Studies of Herbicidal Action
Beyond its potential as a growth regulator, the chemical structure of this compound, particularly the presence of the nitrophenyl group, suggests a possible alternative or additional herbicidal mechanism of action through the inhibition of Protoporphyrinogen (B1215707) Oxidase.
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. Herbicides that inhibit PPO block this pathway, leading to the accumulation of the substrate, protoporphyrinogen IX. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Research into a closely related isomer, Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate, has been conducted as a precursor for synthesizing potential PPO inhibitors. mdpi.com This suggests that nitrophenoxyacetate structures are a class of interest for PPO inhibition. The accumulation of protoporphyrin IX leads to the generation of reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and rapid death of the plant tissue. awsjournal.orgawsjournal.org
Table 1: Key Steps in PPO-Inhibitor Mediated Herbicidal Action
| Step | Description | Consequence |
| 1. PPO Inhibition | The herbicide molecule binds to and blocks the active site of the Protoporphyrinogen Oxidase enzyme. | Prevents the conversion of protoporphyrinogen IX to protoporphyrin IX. |
| 2. Substrate Accumulation | Protoporphyrinogen IX, the substrate of PPO, accumulates within the plant cell. | Leads to a buildup of a highly reactive precursor molecule. |
| 3. Photosensitization | In the presence of light, the accumulated protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX. | Protoporphyrin IX acts as a photosensitizer, transferring light energy to molecular oxygen. |
| 4. ROS Generation | The energized protoporphyrin IX generates highly destructive reactive oxygen species (ROS), such as singlet oxygen. | ROS initiate a cascade of oxidative damage within the cell. |
| 5. Membrane Destruction | The ROS cause rapid peroxidation of lipids in cellular and organellar membranes. | Leads to loss of membrane integrity, cellular leakage, and ultimately, cell death. |
The primary mode of action of PPO-inhibiting herbicides is not a direct interference with the photosynthetic electron transport chain. Instead, the disruption of photosynthesis is a secondary, but catastrophic, consequence of PPO inhibition. The rapid destruction of chloroplast membranes, caused by the ROS generated from protoporphyrin IX accumulation, leads to a complete breakdown of the photosynthetic apparatus. This includes the degradation of chlorophyll, the uncoupling of electron transport, and the cessation of ATP and NADPH production. The visible symptoms of this process are rapid bleaching and necrosis of the treated plant tissues, which are hallmarks of PPO-inhibiting herbicides.
Cellular and Molecular Targets of Herbicidal Effects
While direct studies on the specific cellular and molecular targets of this compound are not extensively available in public literature, an understanding of its herbicidal mechanism can be inferred from the well-documented activities of its constituent chemical classes: phenoxyacetic acids and nitroaromatic compounds.
Phenoxyacetic acid herbicides, such as the widely used 2,4-D, function as synthetic auxins. mt.govwikipedia.org Auxins are a class of plant hormones that regulate growth and development. researchgate.netnih.gov When a plant absorbs a synthetic auxin, it is translocated to the meristematic tissues, where it induces uncontrolled and unsustainable cell division and elongation. mt.govwikipedia.org This leads to a cascade of physiological disruptions, including stem curling, leaf withering, damage to vascular tissues, and ultimately, plant death. wikipedia.orgresearchgate.net
The addition of a nitro group to the phenoxy ring, as seen in this compound, likely introduces additional mechanisms of phytotoxicity. For instance, nitrodiphenyl ether herbicides, which also possess a nitro-substituted aromatic ring, are known to cause rapid, light- and oxygen-dependent cellular damage. mt.gov Their mode of action involves the peroxidation of membrane lipids and the destruction of chlorophyll, which is not solely reliant on the inhibition of photosynthetic electron transport. mt.gov This suggests that the nitro moiety can contribute to phytotoxicity through oxidative stress pathways.
Furthermore, the genotoxic potential of metabolites is a critical consideration. A study on 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), a compound with an identical substituted phenol (B47542) ring, found that its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), exhibited genotoxicity. In laboratory studies using V79 cells, DCAP induced a significant, concentration-dependent increase in sister chromatid exchanges and micronuclei, indicating that it can cause both DNA damage and chromosomal aberrations. aksci.com
Table 1: Inferred Herbicidal Mechanisms Based on Structural Analogs
| Structural Component | Associated Herbicidal Mechanism | Supporting Evidence |
| Phenoxyacetic Acid | Synthetic auxin activity leading to uncontrolled growth. mt.govwikipedia.orgresearchgate.netnih.gov | Widespread and well-documented mechanism for herbicides like 2,4-D. |
| Nitro-substituted Phenyl Ring | Induction of oxidative stress, lipid peroxidation, and chlorophyll destruction. mt.gov | Observed in nitrodiphenyl ether herbicides. |
| 2,4-dichloro-6-nitrophenol Core | Potential for genotoxic metabolites. aksci.com | The metabolite of the related compound DCNPA, DCAP, causes DNA damage and chromosomal aberrations in vitro. aksci.com |
Endocrine Disruption Mechanisms of Related Structures
The potential for a chemical to interfere with the endocrine system is a significant area of toxicological research. For this compound, an examination of structurally related compounds provides insight into its potential endocrine-disrupting mechanisms.
In addition to the androgen receptor, other nuclear receptors may be targets. The structurally related herbicide nitrofen (B51676) (2,4-dichloro-4'-nitrodiphenyl ether) is a potent teratogen, and evidence suggests its mechanism involves alterations in thyroid hormone status. nih.gov It is hypothesized that nitrofen itself may bind to embryonic nuclear receptors for the thyroid hormone T3, leading to developmental abnormalities. nih.govnih.gov This highlights that nitro-substituted dichlorinated aromatic compounds have the potential to interact with various hormone receptor systems.
The synthesis of steroid hormones, or steroidogenesis, is another potential target for endocrine-disrupting chemicals. The aforementioned study on 2,4-dichloro-6-nitrophenol (DCNP) in fish indicated that exposure to this compound perturbed pathways involved in steroidogenesis. nih.gov This provides evidence that compounds containing the 2,4-dichloro-6-nitrophenol moiety could interfere with the production of essential steroid hormones.
The developmental and reproductive toxicity of the related compound nitrofen has been studied in animal models. Prenatal exposure to nitrofen in mice has been shown to cause a variety of adverse outcomes. researchgate.net These include readily observable developmental defects such as cleft palate and diaphragmatic hernias at high doses. researchgate.net More subtle, but significant, effects were noted at lower doses, including reduced organ weights. Specifically, the weights of the seminal vesicles and testes were reduced in male offspring, indicating an impact on the development of the male reproductive system. researchgate.net Furthermore, functional reproductive deficits were observed, such as delayed puberty in females and a reduction in litter size. researchgate.net These findings in a structurally similar compound underscore the potential for this compound to exert reproductive and developmental toxicity.
Table 2: Summary of Endocrine and Developmental Effects of Structurally Related Compounds
| Related Compound | Model Organism | Observed Effects |
| 2,4-dichloro-6-nitrophenol (DCNP) | Chinese rare minnow (Gobiocypris rarus) | Anti-androgenic activity; Perturbation of steroidogenesis pathways. nih.gov |
| Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether) | Mouse | Teratogenic effects (cleft palate, diaphragmatic hernia); Reduced seminal vesicle and testes weights; Delayed puberty in females; Reduced litter size. researchgate.net |
| Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether) | Rat | Teratogenic activity suggested to be mediated by altering thyroid hormone status. nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactivity
In the case of phenoxyacetic acid herbicides, the carboxylic acid group is crucial for its auxin-like activity. However, these herbicides are often formulated as esters, such as the ethyl ester in this compound. The ester moiety generally serves to enhance the uptake of the herbicide by the plant. researchgate.net The ester form is typically more lipophilic than the corresponding carboxylic acid, which facilitates its absorption through the waxy cuticle of plant leaves. researchgate.net
Once absorbed into the plant tissues, the ester bond is hydrolyzed by plant enzymes to release the free carboxylic acid. researchgate.net This free acid is the biologically active form of the herbicide that mimics auxin and initiates the phytotoxic effects. researchgate.net Therefore, the ethyl ester in this compound likely functions as a pro-herbicide, improving its penetration into the target weed, where it is then converted to the active herbicidal acid. This conversion to the acid is a critical step for its biological activity. Formulations of 2,4-D as esters are generally considered more potent than the amine salt forms. mt.govwikipedia.org
Role of Chlorine Substituents in Biological Potency
The presence and position of halogen atoms on an aromatic ring are significant modulators of a molecule's biological activity. In this compound, the two chlorine atoms at positions 2 and 4 are critical to its potency. The introduction of chlorine into a molecule can substantially enhance its biological efficacy. eurochlor.org
The primary contributions of the chlorine substituents are:
Increased Lipophilicity : Chlorine atoms are known to increase the lipophilicity (fat-solubility) of a molecule. researchgate.netresearchgate.net This property is essential for its ability to permeate biological membranes, such as cell walls or the blood-brain barrier, allowing the compound to reach its target site in higher concentrations. researchgate.net
Enhanced Binding Interactions : The electronegative nature of chlorine can influence the electronic distribution across the molecule. This can lead to more effective binding with target proteins or enzymes through non-bonding interactions, including halogen bonding. researchgate.netresearchgate.net
Metabolic Stability : Placing chlorine atoms at specific positions on the aromatic ring can prevent metabolic hydroxylation at those sites. This blockage can protect the molecule from rapid degradation by metabolic enzymes, thereby increasing its half-life and prolonging its biological effect. researchgate.net
Research on related phenoxyacetic acid derivatives has demonstrated the impact of halogenation on potency. For instance, studies on selective COX-2 inhibitors showed that incorporating bromine or chlorine atoms on the phenoxy ring resulted in heightened inhibitory activity compared to their non-halogenated counterparts. mdpi.com Specifically, a compound with a para-chloro substitution on an associated phenyl ring displayed superior inhibitory effects. mdpi.com Furthermore, in some series of compounds, a dichloro-substituted molecule showed greater activity against certain bacterial strains than a corresponding mono-chloro version, highlighting the potential benefit of multiple halogen substituents. researchgate.net
Table 1: Influence of Halogen Substitution on Biological Activity of Phenoxyacetate Analogs| Compound Type | Substitution Pattern | Observed Effect on Potency | Reference |
|---|---|---|---|
| Phenoxyacetic Acid Derivative | Unsubstituted | Base-level activity | mdpi.com |
| Phenoxyacetic Acid Derivative | 4-Bromo substitution | Heightened inhibitory activity | mdpi.com |
| Phenoxyacetic Acid Derivative | 4-Chloro substitution | Superior inhibitory effects | mdpi.com |
| Aryl Derivative | 2-Chloro substitution | Greater activity than unsubstituted | researchgate.net |
| Aryl Derivative | 2,4-Dichloro substitution | Higher activity than mono-chloro | researchgate.net |
Contribution of the Nitro Group to Specific Biological Effects
The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and biological function. svedbergopen.comnih.gov Its inclusion in a drug candidate can be a double-edged sword, often acting as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). nih.govresearchgate.netnih.gov
Key contributions of the nitro group include:
Electronic Effects : The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, altering the molecule's polarity and electronic distribution. nih.gov This can enhance interactions with nucleophilic sites within biological targets like proteins and enzymes, potentially leading to inhibition. nih.govresearchgate.net
Redox Cycling and Antimicrobial Activity : Many nitroaromatic compounds exhibit antimicrobial activity. nih.govnih.gov This is often attributed to the metabolic reduction of the nitro group within microbial cells. This process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, leading to cell death. nih.govresearchgate.netnih.gov This mechanism is the basis for the action of several nitro-based antimicrobial drugs. nih.gov
The presence of a nitro group is a common feature in molecules with a wide spectrum of biological activities, including antibacterial, antiparasitic, and antiviral effects. nih.govnih.gov Therefore, the 6-nitro substituent in this compound is expected to be a primary driver of its potential antimicrobial and cytotoxic properties.
Positional Isomer Effects on Biological Action
Isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, plays a critical role in determining biological activity. solubilityofthings.com Even subtle changes in the position of a substituent on the phenoxy ring of this compound could lead to vastly different biological outcomes. This is because the specific three-dimensional shape and electronic profile of a molecule are crucial for its ability to bind to a specific biological target, such as an enzyme's active site or a cell's receptor. solubilityofthings.com
The activity of a molecule can be profoundly affected by positional isomerism. For example, in a study of oxazolidinone derivatives, a compound with a linearly attached benzotriazole (B28993) pendant showed significantly more antibacterial potency than its angularly attached isomer. nih.gov This highlights that the spatial orientation of functional groups is paramount.
For this compound, moving the chloro or nitro groups to different positions on the phenoxy ring would create distinct isomers with potentially different activities.
Electronic Distribution : The relative positions of the electron-withdrawing chloro and nitro groups influence the molecule's dipole moment and the localization of partial charges. This can alter key binding interactions like hydrogen bonds or halogen bonds.
Reactivity : The position of the nitro group relative to the ether linkage and chlorine atoms could affect its susceptibility to metabolic reduction, thereby influencing its potency as a potential pro-drug.
The specific 2,4-dichloro-6-nitro substitution pattern is therefore not arbitrary and is likely optimized for a particular biological interaction that would be less effective with other isomeric forms.
Table 2: Hypothetical Impact of Isomerism on Biological Activity| Isomer (Substitution Pattern) | Potential Change in Activity | Underlying Principle |
|---|---|---|
| 2,4-dichloro-6-nitro- | Reference Activity | Specific fit and electronic profile for the target. |
| 2,5-dichloro-4-nitro- | Altered Activity | Change in molecular shape and dipole moment affecting receptor binding. |
| 3,5-dichloro-2-nitro- | Likely Reduced Activity | Different steric and electronic environment around the ether linkage. |
| 2,6-dichloro-4-nitro- | Altered Activity | Modified steric hindrance near the ether linkage may impact binding. |
Exploration of Other Biological Potentials (e.g., Antiviral, Antimicrobial)
Given its structural motifs, particularly the nitro group, this compound holds potential for antimicrobial and antiviral activities. The nitro group is a well-established pharmacophore in a variety of antimicrobial agents. nih.govresearchgate.net
Antimicrobial Potential: The mechanism for antimicrobial action in many nitro compounds involves intracellular reduction of the nitro group to form cytotoxic radicals, proving effective against a range of bacteria and parasites. researchgate.netnih.gov For example, nitro-derivatives containing chlorine atoms have shown promising activity against S. aureus and Candida species. researchgate.net The combination of the dichloro- and nitro-substituents on the phenoxy ring suggests that this compound could be investigated as a potential antibacterial or antifungal agent.
Antiviral Potential: Several classes of nitro-containing compounds have demonstrated significant antiviral properties. Research on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives revealed strong antiviral activities against viruses such as Adenovirus, HSV-1, and coxsackievirus, with their mechanism potentially involving the inhibition of deubiquitinase (DUB) enzymes crucial for viral replication. rsc.orgresearchgate.net Similarly, a library of nitrobenzoxadiazole (NBD) derivatives was found to inhibit the influenza A virus, with the most potent compounds featuring a nitro group. nih.gov This suggests that the nitrophenoxy scaffold is a viable starting point for the development of novel antiviral agents. The antiviral action is often linked to interference with host-regulated pathways that the virus hijacks for replication. nih.gov
Table 3: Antiviral Activity of Related Nitro-Substituted Compounds| Compound Class | Target Virus | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | 10.22 to 44.68 µM | rsc.orgresearchgate.net |
| Nitrobenzoxadiazole (NBD) derivatives | Influenza A (H1N1) | Low micromolar range (e.g., 5.1 µM) | nih.gov |
| Nitazoxanide | MERS-CoV, SARS-CoV-2 | 0.92 and 2.12 µM | nih.gov |
Mentioned Compounds
Environmental Fate and Ecotoxicological Implications of Ethyl 2,4 Dichloro 6 Nitrophenoxy Acetate
Environmental Persistence and Degradation Kinetics
The persistence of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate in the environment is determined by its susceptibility to various degradation processes. The primary routes of degradation for organic esters and nitroaromatic compounds include hydrolysis, photolysis, and microbial degradation.
Sunlight can play a crucial role in the degradation of this compound in both atmospheric and aquatic systems. The primary hydrolysis product, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), is known to undergo photolysis. Studies on DCNP have shown that its anionic form is more photoreactive than the neutral form due to a higher molar absorption coefficient and quantum yield acs.org. The presence of natural organic matter in water can inhibit the direct photolysis of DCNP through light screening acs.org. The primary photochemical mechanisms for DCNP involve photoionization from the singlet state and heterolytic C-Cl bond splitting in the triplet state acs.org.
The biodegradation of this compound itself has not been detailed in available research. However, microorganisms are known to degrade structurally similar compounds, such as chlorinated nitrophenols. For example, a Cupriavidus strain has been shown to be capable of degrading 2,6-dichloro-4-nitrophenol. This suggests that microbial communities in soil and water could potentially break down the transformation products of this compound.
Formation and Characterization of Environmental Transformation Products
The degradation of this compound is expected to produce a series of transformation products, with the initial and most significant being 2,4-dichloro-6-nitrophenol.
The primary and most stable metabolite expected from the initial degradation of this compound is 2,4-dichloro-6-nitrophenol (DCNP). Further degradation of DCNP through photolysis can generate several photoproducts acs.org. These include products of photoreduction, photonucleophilic substitution, photoionization, and dimerization acs.org.
A study on the photolysis of DCNP identified a series of photoproducts, as detailed in the table below.
| Precursor Compound | Degradation Process | Identified Transformation Products |
| 2,4-dichloro-6-nitrophenol (DCNP) | Photolysis | Photoreduction products |
| Photonucleophilic substitution products | ||
| Photoionization intermediates | ||
| Dimerization intermediates |
Table 1: Identified Transformation Products of 2,4-dichloro-6-nitrophenol Photolysis acs.org
The primary transformation product, 2,4-dichloro-6-nitrophenol (DCNP), is a compound of ecotoxicological concern. It has been shown to exhibit genotoxicity and developmental toxicity, and can have endocrine-disrupting effects on aquatic species acs.org. The bioactivity of the further photoproducts of DCNP has been investigated, revealing that some of these transformation products may also pose an environmental risk acs.org.
Bioaccumulation Potential in Environmental Matrices
Uptake and Distribution in Organisms
No studies were found that investigated the uptake and distribution of this compound in any organism.
Biomagnification Assessment
There is no available data to assess the biomagnification potential of this compound in food webs.
Ecological Exposure Assessment and Environmental Pathways
No information is available regarding the release, transport, and fate of this compound in various environmental compartments, preventing an ecological exposure assessment.
Conclusion and Future Research Directions
Summary of Current Research Landscape on Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
The current body of scientific research focusing specifically on this compound is notably sparse. A thorough review of existing literature reveals a significant lack of dedicated studies on its synthesis, physicochemical properties, biological activity, and environmental fate.
Most of the available information is inferred from research on structurally related compounds. For instance, the synthesis of similar phenoxyacetate (B1228835) derivatives often involves the Williamson ether synthesis, where a substituted phenoxide reacts with an ethyl haloacetate. It is plausible that this compound could be synthesized via the reaction of 2,4-dichloro-6-nitrophenol (B1219690) with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base.
The biological activity of this compound is also largely uninvestigated. However, studies on its precursor, 2,4-dichloro-6-nitrophenol (DCNP), have shown that it can act as an endocrine-disrupting chemical. nih.gov Research on Chinese rare minnows (Gobiocypris rarus) indicated that DCNP exposure led to anti-androgenic effects. nih.gov This raises the possibility that this compound could exhibit similar or related toxicological properties, though metabolic activation or deactivation through the ester group would need to be considered. The broader class of nitroaromatic compounds is known for a range of biological effects, often linked to the reduction of the nitro group to reactive intermediates. epa.gov
Identification of Knowledge Gaps and Unexplored Areas
The lack of direct research on this compound presents numerous knowledge gaps. The most prominent of these are:
Validated Synthetic Pathways and Optimization: While a synthetic route can be proposed based on general chemical principles, there are no published studies detailing an optimized and validated synthesis for this specific compound.
Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS) are not readily available in the public domain.
Biological Activity and Mechanism of Action: There is a complete absence of data on the specific biological effects of this compound. It is unknown whether it possesses any herbicidal, pesticidal, or other useful bioactivities, or if it poses a toxicological risk to various organisms.
Metabolism and Toxicokinetics: How this compound is absorbed, distributed, metabolized, and excreted in biological systems is entirely unknown.
Environmental Fate and Impact: Information regarding its persistence, degradation pathways, and potential for bioaccumulation in the environment is nonexistent.
Proposed Future Research Avenues
To address the identified knowledge gaps, a structured research program would be necessary. The following subsections outline key areas for future investigation.
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research should focus on establishing and optimizing a reliable synthetic route to this compound. This would involve a systematic investigation of reaction conditions, including the choice of solvent, base, temperature, and reaction time, to maximize yield and purity. Alternative synthetic strategies, such as phase-transfer catalysis, could also be explored to develop a more efficient and environmentally friendly process.
Advanced Mechanistic Investigations of Bioactivity
A critical area of future research is the comprehensive evaluation of the biological activity of this compound. Initial screening could assess its potential as a herbicide, insecticide, or fungicide. Building on the known endocrine-disrupting effects of its precursor, 2,4-dichloro-6-nitrophenol, targeted studies should be conducted to determine if the ester derivative shares this anti-androgenic activity or possesses other hormonal effects. nih.gov Mechanistic studies could then delve into its molecular targets and pathways of action.
Comprehensive Environmental Impact Studies
Understanding the environmental behavior of this compound is crucial. Future research should include studies on its biodegradability under various environmental conditions (e.g., in soil and water). Investigations into its potential for bioaccumulation in aquatic and terrestrial organisms are also warranted. Photodegradation studies would help to determine its stability in the presence of sunlight.
Rational Design of New Derivatives with Tuned Properties
Once a baseline understanding of the synthesis and properties of this compound is established, future research could focus on the rational design of new derivatives. By modifying the substituents on the aromatic ring or altering the ester group, it may be possible to tune the compound's properties for specific applications. For example, replacing the chloro or nitro groups could modulate its biological activity and environmental persistence.
Q & A
Q. What are the common synthetic routes for Ethyl (2,4-dichloro-6-nitrophenoxy)acetate, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or esterification. A typical method involves reacting 2,4-dichloro-6-nitrophenol with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Reflux duration (4–8 hours) and stoichiometric ratios (1:1.2 phenol:ethyl chloroacetate) are critical for yields >70%. Impurities often arise from incomplete substitution or hydrolysis of the ester group, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm for nitrophenoxy) and ester methyl/methylene groups (δ 1.2–4.3 ppm). <sup>13</sup>C NMR confirms carbonyl (δ 170–175 ppm) and nitro group presence.
- FT-IR : Peaks at 1730–1750 cm⁻¹ (ester C=O), 1520–1550 cm⁻¹ (NO₂ asymmetric stretch), and 750–800 cm⁻¹ (C-Cl) are diagnostic.
- Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 294 (calculated for C₁₀H₉Cl₂NO₅). Fragmentation patterns distinguish positional isomers .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound is sparingly soluble in water (0.1–0.5 mg/mL) but highly soluble in DMSO, acetone, or ethyl acetate. For in vitro assays, stock solutions in DMSO (≤1% v/v) are preferred to avoid solvent toxicity. Precipitation in aqueous buffers (pH >7) necessitates sonication or cosolvents (e.g., Tween-80) .
Q. What are the standard protocols for assessing purity and stability during storage?
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for reproducible bioactivity.
- Stability : Store at −20°C in amber vials to prevent photodegradation. Regular TLC (silica, hexane:EtOAc 7:3) monitors hydrolysis or nitro group reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., 2,4-dichloro-6-nitrophenol) may inhibit/enhance activity. LC-MS purity checks are essential.
- Assay conditions : Variations in pH, serum proteins, or incubation time alter compound bioavailability. Standardize protocols using controls like cycloheximide for cytotoxicity .
Q. What strategies optimize crystallography for this compound, given its low melting point?
Q. How do computational methods predict reactivity in nucleophilic environments?
DFT calculations (e.g., Gaussian09) model the electron-deficient aromatic ring (MEP surface: −50 to −80 kcal/mol at nitro groups). Fukui indices highlight C-1 and C-3 as electrophilic sites for SNAr reactions. MD simulations (AMBER) predict hydrolysis half-life >48 hours at pH 7.4 .
Q. What mechanistic insights explain its antimicrobial activity against resistant strains?
The nitro group undergoes bacterial nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA gyrase. Synergy with fluoroquinolones (FICI ≤0.5) suggests targeting multiple pathways. LC-MS/MS tracks metabolite formation (e.g., reduced nitroso derivatives) .
Methodological Tables
Table 1: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.3 |
| DMSO | >50 |
| Ethyl Acetate | 45 |
| Methanol | 12 |
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 1.3 (t, 3H, CH₃), δ 4.3 (q, 2H, OCH₂), δ 7.5 (s, 1H, Ar-H) |
| FT-IR | 1742 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) |
| ESI-MS | [M+H]<sup>+</sup> m/z 294.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
